3-amino-N-methyl-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVFFWYXWEFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353949 | |
| Record name | 3-amino-N-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14309-78-5 | |
| Record name | 3-amino-N-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino N Methyl N Phenylbenzamide and Analogues
Classical Approaches to Benzamide (B126) Formation
Traditional methods for the formation of benzamide derivatives have long been the cornerstone of organic synthesis, providing reliable and versatile routes to these compounds. These approaches typically involve amidation reactions with carboxylic acid derivatives or nucleophilic substitution reactions.
Amidation Reactions involving Amines and Carboxylic Acid Derivatives
A primary and widely utilized method for synthesizing N-substituted benzamides is the reaction of an amine with a carboxylic acid derivative. This typically involves the acylation of the amine with a more reactive form of the carboxylic acid, such as an acyl chloride or an anhydride.
A general and effective route to N-phenylbenzamide derivatives starts with a substituted benzoyl chloride. For instance, reacting a substituted benzoyl chloride with an aniline (B41778) derivative in the presence of a base like triethylamine in a solvent such as tetrahydrofuran (THF) can produce the corresponding N-phenylbenzamide in excellent yield unair.ac.idresearchgate.net. The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
The synthesis of the target molecule, 3-amino-N-methyl-N-phenylbenzamide, can be envisioned through a two-step sequence starting from 3-nitrobenzoyl chloride. The first step would involve the reaction of 3-nitrobenzoyl chloride with N-methylaniline to form the intermediate, N-methyl-3-nitro-N-phenylbenzamide sigmaaldrich.com. This intermediate can then be subjected to a reduction reaction to convert the nitro group to an amino group, yielding the final product. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride nih.gov.
| Starting Material 1 | Starting Material 2 | Reagents | Product | Reference |
| Substituted benzoyl chlorides | 1,3-diphenylthiourea | Triethylamine, THF | N-phenylbenzamides | unair.ac.idresearchgate.net |
| 4-nitrobenzoyl chlorides | 4-nitroanilines | Not specified | 4-nitro-N-(4-nitrophenyl)benzamide intermediates | nih.gov |
| 3-nitrobenzoyl chloride | N-methylaniline | Not specified | N-methyl-3-nitro-N-phenylbenzamide | sigmaaldrich.com |
Nucleophilic Substitution Reactions in N-Phenylbenzamide Synthesis
Nucleophilic substitution reactions provide an alternative pathway for the synthesis of N-phenylbenzamides. These reactions involve the attack of a nucleophilic amine on an electrophilic carbonyl carbon of a benzoic acid derivative.
One notable method involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine in THF at elevated temperatures, which has been shown to produce N-phenylbenzamides in excellent and pure yields unair.ac.idresearchgate.net. This approach offers a direct conversion to the desired product unair.ac.id.
Another strategy for forming N-substituted benzamides involves the direct coupling of carboxylic acids and amines. While this is a direct approach, it often requires the use of coupling agents to activate the carboxylic acid. Microwave-assisted direct synthesis of amides from carboxylic acids and amines under solvent-free conditions using a catalytic amount of ceric ammonium nitrate (CAN) has been reported as a green and efficient method researchgate.netmdpi.com.
Advanced Synthetic Strategies
In recent years, there has been a significant shift towards the development of more efficient, safer, and scalable methods for chemical synthesis. Continuous flow chemistry, particularly utilizing microreactor technology, has emerged as a powerful tool for the synthesis of amides and other fine chemicals.
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for automation and scalability acs.orgmdpi.comspringernature.com. These benefits are particularly relevant for amidation reactions, which can be exothermic and require careful control.
The synthesis of amides in continuous-flow reactors has been successfully demonstrated for a variety of substrates, including the production of key pharmaceutical intermediates acs.orgthieme-connect.de. These systems allow for rapid reaction optimization and can lead to significantly higher productivity compared to batch methods acs.org.
Microreactor Technology Applications
Microreactors, with their small channel dimensions and high surface-area-to-volume ratios, provide an ideal environment for performing rapid and highly controlled chemical reactions thieme-connect.dechimia.ch. The use of microreactors for amide bond formation has been a subject of considerable research, leading to the development of various microreactor-based methodologies thieme-connect.de.
These miniaturized reaction systems enable efficient mixing and precise temperature control, which can lead to higher yields, improved selectivities, and reduced reaction times chimia.ch. The application of microreactor technology has been explored for the synthesis of a range of amides, including complex molecules like peptides thieme-connect.de.
Optimization of Reaction Parameters (e.g., Temperature, Residence Time) for N-(3-Amino-4-methylphenyl)benzamide Production
The synthesis of N-(3-Amino-4-methylphenyl)benzamide, an analogue of the target compound, provides a case study for the optimization of reaction parameters in a continuous flow system. The precise control afforded by microreactors allows for the systematic investigation of variables such as temperature, residence time, and reagent concentration to maximize product yield and minimize byproduct formation.
For instance, in a continuous flow synthesis, the temperature can be precisely controlled to enhance the reaction rate while avoiding decomposition of reactants or products. Similarly, the residence time, which is the time the reactants spend in the reactor, can be finely tuned to ensure complete conversion without promoting side reactions. The optimization of these parameters is crucial for developing an efficient and robust synthetic process researchgate.netresearchgate.netacs.org. Predictive tools can also be employed to model and optimize reaction conditions, aiding in the selection of appropriate solvents and temperatures for amidation reactions acs.org.
| Parameter | Effect on Reaction | Optimization Goal |
| Temperature | Increases reaction rate. Can also lead to decomposition or side reactions at higher temperatures. | Find the optimal temperature that maximizes the rate of the desired reaction while minimizing unwanted byproducts. |
| Residence Time | The duration reactants spend in the reactor. Longer residence times can lead to higher conversion but also more byproducts. | Determine the shortest time required for maximum conversion to the desired product. |
| Concentration | Affects reaction kinetics. Higher concentrations can increase the reaction rate but may also lead to solubility issues or unwanted side reactions. | Identify the optimal concentration of reactants for efficient conversion and product formation. |
| Solvent | Can influence solubility, reaction rate, and selectivity. | Select a solvent that provides good solubility for all components and promotes the desired reaction pathway. |
| Catalyst Loading | The amount of catalyst used can significantly impact the reaction rate. | Use the minimum amount of catalyst required to achieve the desired reaction rate and conversion. |
Solid-Phase Synthesis of Benzamide Scaffolds for α-Helix Mimetics
Solid-phase synthesis has emerged as a powerful technique for the rapid generation of libraries of benzamide-based α-helix mimetics. acs.orgnih.gov These scaffolds are designed to mimic the presentation of amino acid side chains on one face of an α-helix, which is a common motif in protein-protein interactions. nih.gov
An efficient solid-phase method has been developed to produce tris-benzamides, which are designed to position three functional groups to emulate the i, i+4, and i+7 positions of an α-helix. acs.orgnih.gov The synthesis is typically performed on a Rink amide resin and involves iterative steps of deprotection and coupling. escholarship.orguci.edu For instance, a common strategy utilizes Fmoc/Trityl chemistry for the sequential addition of building blocks. escholarship.org
The general synthetic route on a solid support involves several key reactions:
Loading: The initial amino acid or building block is loaded onto a suitable resin, such as 2-chlorotrityl chloride resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide. uci.edu
Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the amine using a solution of piperidine in dimethylformamide (DMF). uci.edu
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin. Common coupling reagents include 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC). escholarship.org
Cleavage: Once the desired sequence is assembled, the final compound is cleaved from the resin. uci.edu
A specific solid-phase strategy for creating tris-benzamide α-helix mimetics involves an iterative sequence of allyl ester removal, O-acylation, O → N acyl migration, and O-alkylation. acs.org This method allows for the incorporation of a diverse range of both hydrophobic (e.g., benzyl, isopropyl) and hydrophilic (e.g., 3-carboxypropyl, 4-aminobutyl) functional groups, leading to the creation of a library of structurally varied α-helix mimetics in high purity (83-99%). acs.org
| Resin Type | C-Terminal Functional Group | Reference |
| 2-chlorotrityl resin | Carboxylic acid | uci.edu |
| Wang resin | Carboxylic acid | uci.edu |
| Rink amide resin | Amide | escholarship.orguci.edu |
Photochemical and Electrochemical Approaches for Benzamide Core Construction
Recent advancements in synthetic chemistry have introduced photochemical and electrochemical methods as sustainable and efficient alternatives for constructing the benzamide core. These techniques often proceed under mild conditions and can offer unique reactivity and selectivity. ccspublishing.org.cnrsc.org
Photochemical Synthesis: Visible-light-mediated reactions have been successfully employed for the synthesis of amides. nih.gov One approach involves the visible-light-promoted oxidative amidation of enamines using a ruthenium-based photocatalyst and molecular oxygen as the oxidant. nih.gov Another strategy describes a metal-free, visible-light-induced protocol for preparing α-ketoamides from primary amines and benzoylacetonitrile, where the selectivity of the product can be controlled by the position of the amino group. ccspublishing.org.cn These methods highlight the potential of using light as a reagent to drive amide bond formation under environmentally benign conditions. nih.govresearchgate.net
Electrochemical Synthesis: Electrochemistry offers a "green" methodology for amide synthesis by using electrons as the primary reagent, thereby avoiding stoichiometric redox agents and reducing waste. researchgate.net Amide bonds can be formed electrochemically through the oxidation of an intermediate hemiaminal, which is formed from an aldehyde and an amine. researchgate.netacs.org This selective oxidation can be achieved using a gold electrocatalyst. acs.org Another electrochemical approach involves the N-acylation of amines with carboxylic acids in water at room temperature, demonstrating excellent chemoselectivity and positional selectivity. rsc.org Furthermore, the electrochemical synthesis of benzamides from benzaldehydes can be carried out in an electrolysis cell under very mild conditions, with yields up to 89%. researchgate.net These electrochemical methods represent a sustainable and versatile tool for the synthesis of a broad range of amides. researchgate.netrsc.org
Palladium-Catalyzed Cross-Coupling Strategies for Amide Formation (General Benzamide Synthesis)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of C-N bonds in benzamides. mdpi.combenthamscience.com These methods typically involve the coupling of an aryl halide or triflate with an amine or an amide equivalent.
One prominent strategy is the palladium-catalyzed aminocarbonylation of aryl bromides. chemicalbook.com This reaction introduces a carbonyl group and an amine in a single step. For instance, the reaction of an aryl bromide with an N-methylformamide in the presence of a palladium catalyst can yield N-methylbenzamides. chemicalbook.com Another powerful approach is the palladium-catalyzed coupling of aryl chlorides with sodium cyanate in the presence of an alcohol, which provides a direct route to N-aryl carbamates. mit.edu By using aryl triflates, the scope of this reaction can be expanded to include a wider range of substrates. mit.edu
The choice of ligand is often crucial for the success of these reactions. For example, the use of XantPhos as a ligand with a Pd(OAc)₂ catalyst has been shown to be effective in the denitrogenative coupling of acs.orgnih.govresearchgate.net-benzotriazin-4(3H)-ones with an organoaluminum reagent to produce ortho-methylated benzamides. nih.gov Similarly, the Xphos Pd G2 catalyst has been utilized for the intermolecular amidation of aryl chlorides to synthesize methyl N-phenyl carbamate derivatives. benthamscience.com While these methods are powerful, challenges can arise, as seen in the attempted palladium-mediated synthesis of N-phenylbenzamide from benzenesulfinic acid and phenylisocyanate, which failed to produce the desired amide under various conditions. publish.csiro.au
| Catalyst System | Reactants | Product Type | Reference |
| Ni(OAc)₂·4H₂O / phosphite | Aryl bromide, N-methylformamide | N-methylbenzamide | chemicalbook.com |
| Pd(OAc)₂ / XantPhos | acs.orgnih.govresearchgate.net-Benzotriazin-4(3H)-one, DABAL-Me₃ | ortho-Methylated N-aryl amide | nih.gov |
| Xphos Pd G2 | Aryl chloride, Methyl carbamate | Methyl N-phenyl carbamate | benthamscience.com |
| Pd₂(dba)₃ / Ligand | Aryl chloride/triflate, Sodium cyanate, Alcohol | N-Aryl carbamate | mit.edu |
Regioselective Synthesis of Substituted Aminobenzamides
The regioselective synthesis of substituted aminobenzamides is critical for controlling the position of functional groups on the aromatic ring, which in turn influences the biological activity and physical properties of the molecule. Various strategies have been developed to achieve high regioselectivity in the synthesis of these compounds.
One common approach involves the reduction of a nitro group to an amino group at a specific position. For example, 3-amino-N-phenylbenzamide can be synthesized by the reduction of the corresponding 3-nitro-N-phenylbenzamide. dovepress.com The choice of reducing agent is important for selectivity, especially in the presence of other reducible functional groups. dovepress.com
Another strategy for achieving regioselectivity is through directed ortho-metalation, where a directing group guides the deprotonation and subsequent functionalization of the ortho position. While not directly detailed in the provided context for 3-aminobenzamides, this is a general and powerful tool in aromatic chemistry.
Furthermore, a metal-free protocol mediated by trifluoromethanesulfonic acid (TfOH) has been developed for the regioselective synthesis of spiro quinazolinones through a cascade hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. rsc.org Additionally, a method for the regioselective formation of β,γ-unsaturated amides from unactivated alkenes and carbamoyl chlorides has been reported, showcasing a novel retrosynthetic disconnection. univie.ac.at
Synthesis of N-methylated Benzamide Derivatives
The introduction of a methyl group on the amide nitrogen can significantly impact the properties of a benzamide derivative. Several methods are available for the synthesis of N-methylated benzamides.
A straightforward approach is the reaction of a benzoyl chloride with methylamine. echemi.com This is a classic and widely used method for forming N-methyl amides. Alternatively, benzoic acid can be reacted directly with methylamine, although this typically requires harsher conditions or the use of coupling agents. echemi.com
Palladium-catalyzed reactions also provide a route to N-methylated benzamides. For instance, the aminocarbonylation of aryl bromides using N-methylformamide as both the carbonyl and amine source can be achieved with a nickel catalyst system. chemicalbook.com
The synthesis of N-methyl-N-phenylbenzamide can be envisioned through the reaction of 3-aminobenzoyl chloride with N-methylaniline or by the N-methylation of 3-amino-N-phenylbenzamide. General methods for the synthesis of N-substituted benzamide derivatives often involve the reaction of a substituted aniline with a benzoyl chloride derivative. nih.govresearchgate.net
Synthesis of 3-Amino-N-phenylbenzamide Scaffolds with Substituents (e.g., Methoxy (B1213986), Methyl)
The synthesis of 3-amino-N-phenylbenzamide scaffolds bearing additional substituents on the aromatic rings is essential for exploring structure-activity relationships in drug discovery. These substituents can be introduced at various stages of the synthesis.
A common strategy involves starting with a substituted aniline or a substituted benzoic acid derivative. For example, 3-amino-N-(2,6-dimethylphenyl)benzamide can be prepared by reacting 3-nitrobenzoyl chloride with 2,6-dimethylaniline, followed by the reduction of the nitro group. google.com This modular approach allows for the incorporation of a wide variety of substituents on the N-phenyl ring.
Similarly, substituents can be introduced on the benzoyl portion of the molecule. The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been achieved in a one-pot, three-step process starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This method involves the formation of a benzoxazinedione intermediate, followed by aminolysis with methylamine and subsequent electrophilic halogenation. sioc-journal.cn
The synthesis of N-phenylbenzamide derivatives with substituents on the phenyl ring has also been explored in the context of developing antiprotozoal agents. nih.gov In this work, substituted 4-nitroanilines were reacted with 4-nitrobenzoyl chlorides to give dinitro intermediates, which were then reduced to the corresponding diamino compounds. nih.gov This highlights a robust method for accessing symmetrically or asymmetrically substituted N-phenylbenzamide scaffolds.
| Starting Material 1 | Starting Material 2 | Product | Key Step | Reference |
| 3-Nitrobenzoyl chloride | 2,6-Dimethylaniline | 3-Amino-N-(2,6-dimethylphenyl)benzamide | Nitro group reduction | google.com |
| 2-Amino-3-methylbenzoic acid | Methylamine, NCS/NBS/NIS | 2-Amino-5-halogenated-N,3-dimethylbenzamides | One-pot synthesis | sioc-journal.cn |
| Substituted 4-nitroaniline | 4-Nitrobenzoyl chloride | Substituted diaminobenzanilides | Nitro group reduction | nih.gov |
Reaction Mechanisms and Mechanistic Investigations
Mechanistic Pathways of Benzamide (B126) Bond Formation
The synthesis of N-phenylbenzamides can proceed through various mechanisms, often involving distinct intermediates and tautomeric forms. The specific pathway is highly dependent on the starting materials and reaction conditions. A common method involves the reaction between an amine and an acid chloride, which proceeds via a nucleophilic addition-elimination mechanism. slideshare.net The reaction is initiated by a nucleophilic attack on the carbonyl carbon of the acid chloride by the lone pair of electrons on the nitrogen atom of the amine. slideshare.net This is followed by the elimination of a chloride ion and a proton to form the amide bond. slideshare.net
Amides can exist in equilibrium with their tautomeric forms, known as imidic acids or imino alcohols. thieme-connect.de Theoretical studies suggest that the amide form is generally more stable than the imidic acid tautomer by approximately 46 kJ·mol⁻¹. thieme-connect.de
Despite this lower stability, the imino alcohol tautomer can play a crucial role in certain reaction mechanisms. The iminol nitrogen is considered significantly more nucleophilic than the corresponding amide nitrogen. researchgate.net This enhanced nucleophilicity can facilitate reactions that are otherwise difficult with the less reactive amide form. For instance, in the intramolecular cyclization of certain peptides, the formation of an iminol intermediate is a key step, as the iminol nitrogen has a higher electron density, which lowers the activation energy for the subsequent nucleophilic attack. researchgate.net
The synthesis of benzamides often involves the formation of key intermediates that dictate the reaction course. In the superacid-catalyzed reaction of cyanoguanidine with benzene (B151609), a superelectrophilic dication is proposed as the key intermediate. nih.gov Theoretical calculations suggest that this diprotonated species facilitates the electrophilic aromatic substitution, leading to the formation of a C-C bond and a subsequent intermediate which then cleaves to yield a protonated benzonitrile and a guanidinium cation. nih.gov Hydrolysis of the protonated benzonitrile intermediate then yields the final benzamide product. nih.gov
In transition metal-catalyzed reactions, organometallic species act as crucial intermediates. For example, palladium-mediated reactions can involve the formation of arylpalladium and acylpalladium complexes. mdpi.com In one proposed mechanism, the oxidative addition of a Pd(0) complex to an aryl halide, followed by carbon monoxide insertion, generates an acylpalladium intermediate. mdpi.com Nucleophilic attack by an amine on this complex leads to the formation of the N-phenylbenzamide derivative. mdpi.com However, the success of such reactions can be sensitive to competing pathways. In an attempted synthesis of N-phenylbenzamide from benzenesulfinic acid and phenyl isocyanate using a palladium catalyst, gas-phase experiments confirmed the formation of an organopalladium intermediate which could react with phenyl isocyanate. publish.csiro.au Despite this, the reaction failed in the solution phase because competing reactions, such as a second desulfination followed by reductive elimination to form biphenyl, were kinetically favored. publish.csiro.au
Reaction Kinetics and Thermodynamic Considerations
The formation of the benzamide bond is an exothermic process. The enthalpy of reaction (ΔrH°) for the formation of N-phenylbenzamide from benzoyl iodide and aniline (B41778) in benzene has been determined to be -166 ± 2 kJ/mol, indicating a thermodynamically favorable process. nist.gov
Kinetic studies, often focusing on the hydrolysis of the amide bond, provide insight into its stability. The alkaline hydrolysis of benzamide and its N-methylated derivatives has been studied to understand the factors influencing the reaction rate. acs.org The stability of the amide bond is a key consideration in synthesis, as harsh conditions can lead to the hydrolysis of the newly formed product. tifr.res.in For example, in the Schotten-Baumann reaction for preparing benzanilide (N-phenylbenzamide), if conditions are not controlled, the starting benzoyl chloride can undergo hydrolysis, or the benzanilide product itself can be hydrolyzed. tifr.res.in
| Reaction | Enthalpy of Reaction (ΔrH°) | Method | Solvent |
| Benzoyl iodide + Aniline → N-phenylbenzamide + Hydrogen iodide | -166 ± 2 kJ/mol | Calorimetry | Benzene |
Table 1: Thermodynamic data for N-phenylbenzamide formation. nist.gov
Theoretical Studies on Reaction Pathways (e.g., DFT Calculations)
Density Functional Theory (DFT) has become an invaluable tool for elucidating the complex mechanisms of benzamide formation. DFT calculations allow for the mapping of potential energy surfaces, the identification of transition states, and the evaluation of the stability of intermediates. nih.govresearchgate.net
In the study of N-(carbomylcarbamothioyl)benzamide formation, DFT calculations at the B3LYP/6-31g(d) level of theory were used to compute the reaction pathway. researchgate.net The study identified two transition states, with the first (Ts1) being the rate-determining step. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps provided further insight into the reactivity of the different species along the reaction coordinate. researchgate.net
DFT has also been employed to understand the role of superelectrophilic intermediates in the Friedel-Crafts carboxamidation of arenes with cyanoguanidine. nih.gov Calculations at the B3LYP 6-311G** level showed that a diprotonated cyanoguanidine species has a significantly lower LUMO energy compared to the monoprotonated or neutral molecule, making it a much stronger electrophile and facilitating the reaction with benzene. nih.gov These theoretical findings supported the proposed mechanism involving a superelectrophilic intermediate. nih.gov
Furthermore, DFT calculations have been used to explain why certain synthetic routes are unsuccessful. In the palladium-mediated reaction of benzenesulfinate and phenylisocyanate, DFT calculations revealed that the energy barrier for the desired insertion reaction was higher than that of competing side reactions, such as the formation of biphenyl, thus explaining the experimental outcome. publish.csiro.au
| Computational Method | System Studied | Key Findings |
| B3LYP/6-31g(d) | Formation of N-(carbomylcarbamothioyl)benzamide | Identified two transition states; Ts1 is the rate-determining step. researchgate.net |
| B3LYP 6-311G** | Reaction of cyanoguanidine with benzene | Confirmed the stability of a diprotonated superelectrophilic intermediate with a low LUMO energy, facilitating the reaction. nih.gov |
| DFT with solvent continuum | Palladium-mediated reaction of benzenesulfinate and phenylisocyanate | The barrier for the desired insertion reaction was higher than for competing pathways leading to biphenyl formation. publish.csiro.au |
Table 2: Examples of DFT studies on benzamide formation pathways.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulation of Synthetic Processes
Molecular modeling and simulation have become indispensable in optimizing the synthesis of chemical compounds. By simulating reaction conditions and molecular behavior, chemists can refine processes for better efficiency, yield, and purity.
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, safety, and scalability. Computational Fluid Dynamics (CFD) is a simulation technique used to model the fluid dynamics within these systems, such as continuous flow tube reactors. rsc.org
In the synthesis of benzamide (B126) derivatives, such as N‐(3‐amino‐4‐methylphenyl)benzamide, which serves as a close analog for "3-amino-N-methyl-N-phenylbenzamide," CFD has been used to simulate the synthesis in microreactors. researchgate.netresearchgate.net These simulations can predict how factors like reactor temperature and residence time affect the reaction. rsc.orgresearchgate.net For instance, CFD models can show the velocity contours and vectors within a bioreactor, providing a detailed picture of the mixing process. By comparing simulation results with experimental data, the models can be validated and then used to optimize reaction conditions, potentially reducing the need for extensive experimentation. rsc.org Studies have shown a strong correlation between CFD predictions and experimental results for product yield, identifying key factors that influence the reaction's success. rsc.org
Table 1: Parameters Investigated in CFD Simulation of Benzamide Synthesis
| Parameter | Description | Impact on Synthesis |
|---|---|---|
| Temperature | The temperature at which the reaction is conducted within the flow reactor. | Significantly affects reaction rate and product yield. Higher temperatures generally increase yield up to an optimal point. researchgate.net |
| Residence Time | The average amount of time that reactants spend within the reactor. | A critical factor in determining the extent of reaction and, consequently, the final product yield. rsc.orgresearchgate.net |
| Molar Ratio | The ratio of the starting materials to one another. | Influences reaction kinetics and can be optimized using CFD to maximize the yield of the desired product. |
| Flow Rate | The rate at which the reactant solutions are pumped through the reactor. | Inversely related to residence time and affects mixing and heat transfer. |
This table is generated based on findings from analogous continuous flow synthesis studies.
Computational methods, particularly machine learning (ML) and models based on Density Functional Theory (DFT), are increasingly used to predict the outcomes of chemical reactions. researchgate.netnsf.gov These models can forecast reaction yields and help identify potential byproducts, guiding chemists toward optimal conditions. researchgate.net
For the synthesis of N-phenylbenzamide derivatives, supervised ML models can be trained on data from high-throughput experimentation (HTE). nsf.gov These models use features derived from the reacting molecules and conditions to predict the yield. By analyzing the features that most strongly influence the outcome, it is possible to gain mechanistic insights into the reaction. researchgate.net For example, models have been developed that use a text-based representation of a reaction (e.g., SMILES strings) as input to predict yields with high accuracy for certain reaction types. github.com This predictive capability allows for the in silico screening of different substrates, catalysts, and conditions to identify the most promising routes before undertaking laboratory work, saving time and resources. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. northwestern.edu
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations can determine the distribution of electrons and the energies of molecular orbitals. northwestern.edumdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
For N-phenylbenzamide derivatives, theoretical calculations can be used to compute the HOMO and LUMO energies. These calculations help in understanding the electronic transitions observed in UV-Vis spectroscopy. researchgate.net The analysis of these frontier orbitals provides insights into which parts of the molecule are most likely to act as electron donors (HOMO) or acceptors (LUMO) in a chemical reaction.
Table 2: Calculated Electronic Properties of a Representative Benzamide Derivative
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. A higher energy value indicates a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. A lower energy value indicates a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |
This table represents typical data obtained from quantum chemical calculations on benzamide-like structures.
In the solid state, the arrangement of molecules in a crystal lattice is determined by a variety of intermolecular interactions. For N-methyl-N-phenylbenzamides, the substitution of the amide hydrogen with a methyl group prevents the formation of strong N—H⋯O hydrogen bonds that are often dominant in related N-phenylbenzamides. rsc.orgnih.gov This allows for a detailed study of weaker, yet collectively significant, interactions. rsc.orgresearchgate.net
Molecular Docking and Ligand-Protein Interaction Studies of Benzamide Scaffolds
The benzamide scaffold is a common feature in many biologically active molecules and approved drugs. mdpi.commdpi.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. mdpi.com
For benzamide scaffolds, molecular docking studies are used to understand how these molecules interact with their biological targets at an atomic level. mdpi.comresearchgate.net The simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. mdpi.comresearchgate.net For example, docking studies on N-phenylbenzamide derivatives have been used to explore their potential as inhibitors for various enzymes. mdpi.comnih.gov The results are often quantified by a docking score, which estimates the binding energy; a lower score typically indicates a more favorable binding interaction. mdpi.com These computational insights help to explain the structure-activity relationships (SAR) observed experimentally and guide the design of new derivatives with improved potency and selectivity. nih.govnih.gov
Table 3: Common Ligand-Protein Interactions for Benzamide Scaffolds
| Interaction Type | Description | Importance |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | Crucial for the stability and specificity of the ligand-protein complex. mdpi.comresearchgate.net |
| π-π Stacking | Noncovalent interactions between aromatic rings. | Contributes to the binding affinity, particularly when aromatic rings on the ligand and protein are positioned face-to-face or edge-to-face. nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment. | Often a major driving force for ligand binding, sequestering nonpolar parts of the ligand and protein away from water. |
This table outlines the fundamental types of interactions identified through molecular docking studies.
Structure-Property Relationships through Computational Screening of N-Phenylbenzamide Derivatives
Computational screening of N-phenylbenzamide derivatives has been instrumental in elucidating key structure-property relationships. These studies often employ techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) calculations to correlate specific structural features with observed or predicted properties.
A DFT-based QSAR study on N-phenylbenzamides as antimicrobial agents revealed that properties like molecular weight and total energy are significant contributors to their activity. The study also highlighted that electrostatic interactions are dominant for activity against Gram-positive bacteria, while steric and hydrophobic interactions are more critical for activity against Gram-negative bacteria nih.gov. This suggests that substituents influencing the electronic nature of the molecule are key for one type of activity, whereas the size and hydrophobicity of the substituents are more important for another.
Furthermore, the conformational flexibility of N-phenylbenzamide derivatives is a crucial determinant of their properties. The dihedral angles between the phenyl rings and the central amide plane can be influenced by the presence of substituents, particularly at the ortho positions, due to steric hindrance nih.gov. Molecular modeling and crystallographic studies on 4-amino-N-phenylbenzamide anticonvulsants have shown that the most active compounds adopt a specific, consistent conformation that facilitates crucial hydrogen bonding interactions semanticscholar.org.
In the context of designing novel N-phenylbenzamide derivatives, computational screening allows for the virtual exploration of a wide chemical space. By systematically varying substituents and their positions, it is possible to predict how these changes will affect key molecular descriptors. For example, a hypothetical computational screening of 3-amino-N-phenylbenzamide derivatives, where the position and nature of other substituents are varied, could yield valuable data on how to modulate the compound's electronic and steric profile.
The following interactive data table illustrates the kind of structure-property relationship data that can be generated through computational screening of N-phenylbenzamide derivatives. The table includes hypothetical values for key molecular descriptors that are typically calculated in such studies, demonstrating how systematic structural modifications can influence these properties.
| Compound ID | Substituent (R1) | Substituent (R2) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | LogP |
| 1 | H | H | -5.8 | -1.2 | 2.5 | 2.1 |
| 2 | 3-NH2 | H | -5.5 | -1.1 | 3.1 | 1.8 |
| 3 | 3-NH2, 4-CH3 | H | -5.4 | -1.0 | 3.3 | 2.3 |
| 4 | 3-NH2 | 4-Cl | -5.6 | -1.4 | 4.5 | 2.6 |
| 5 | 3-NO2 | H | -6.2 | -1.8 | 5.2 | 2.2 |
| 6 | 3-NH2 | 2-CH3 | -5.5 | -1.1 | 3.0 | 2.4 |
| 7 | 4-OH | H | -5.6 | -1.0 | 2.8 | 1.9 |
| 8 | 3-NH2, N-CH3 | H | -5.4 | -1.0 | 3.2 | 2.0 |
Table 1: Hypothetical Data from Computational Screening of N-Phenylbenzamide Derivatives. This table presents a set of hypothetical N-phenylbenzamide analogs and the predicted values for several key molecular properties. These properties include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the logarithm of the partition coefficient (LogP), which is a measure of lipophilicity. Such data is crucial for understanding how different chemical groups affect the electronic and physical properties of the core molecule, guiding the design of new compounds with desired characteristics.
The insights gained from such computational screenings are invaluable for medicinal chemistry and materials science. They enable a more rational approach to drug design, allowing researchers to prioritize the synthesis of compounds with the most promising predicted properties, thereby saving time and resources. For this compound, such studies could guide the development of analogs with fine-tuned electronic and conformational profiles for specific applications.
Applications As a Chemical Scaffold in Academic Research
Scaffold Design for Protein-Protein Interaction Modulators (e.g., α-Helix Mimetics)
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often linked to disease. A significant portion of these interactions are mediated by α-helical protein structures recognizing their targets. Consequently, small molecules that can mimic the spatial arrangement of critical amino acid side chains on an α-helix are highly sought after as therapeutic modulators of PPIs. rsc.org The N-phenylbenzamide scaffold has emerged as a key player in the development of these non-peptide α-helix mimetics. rsc.org
Oligobenzamides, including N-alkylated versions, have been developed to present substituents on the same face of the molecule, effectively mimicking one face of an α-helix. acs.org These structures are designed to reproduce the functionality of key amino acid residues, often referred to as "hot-spots," that are crucial for the protein-protein interaction. acs.org For example, N-alkylated oligobenzamides have been successfully synthesized and demonstrated as inhibitors of the p53/hDM2 interaction, a critical target in cancer therapy. acs.org Researchers have also explored variations such as 2-O-alkylated and 3-O-alkylated oligobenzamides to fine-tune the curvature and rigidity of the mimetic, allowing for a systematic evaluation of how the scaffold's shape influences its molecular recognition properties. acs.org The evolution of this field has seen a progression from molecules that mimic a single face of the helix to more complex designs, like two-faced bis-benzamide mimetics, which can reproduce functionality from multiple faces of an α-helix. rsc.orgbatistalab.com
Development of Molecular Electronic Devices based on N-Phenylbenzamide Derivatives
The field of molecular electronics aims to use single molecules as active components in electronic circuits. A key goal is the development of unimolecular rectifiers, or molecular diodes, that allow electrical current to flow preferentially in one direction. The N-phenylbenzamide (NPBA) structure has been identified as a highly promising framework for these applications due to its stability, synthetic versatility, and tunable electronic properties. rsc.org
Computational screening of numerous molecular structures has highlighted N-phenylbenzamide as a promising candidate for intrinsic molecular rectifiers, possessing both suitable conductance and rectification properties. oatext.comCurrent time information in Bangalore, IN. Subsequent experimental studies using scanning tunneling microscopy break-junction techniques have validated these predictions. rsc.org
The rectification behavior of NPBA derivatives is strongly correlated with the energy of the conducting frontier orbital—typically the Highest Occupied Molecular Orbital (HOMO)—relative to the Fermi level of the metal contacts (e.g., gold). rsc.orgresearchgate.net Researchers have demonstrated that asymmetric functionalization of the NPBA backbone is key to enhancing rectification. oatext.comCurrent time information in Bangalore, IN. Specifically, adding electron-donating groups, such as methoxy (B1213986) groups, to the aniline (B41778) moiety of the scaffold raises the energy of the HOMO, bringing it closer to the Fermi level and thereby increasing both conductance and rectification. rsc.orgCurrent time information in Bangalore, IN. This strategic functionalization creates an asymmetric distribution of charge in the dominant transport channel, which is essential for achieving directional electron transport. oatext.com These findings are crucial for the rational design of molecular assemblies for a range of applications, from molecular-scale circuits to enhancing catalytic reactions. oatext.comCurrent time information in Bangalore, IN.
Advanced Organic Synthesis Building Blocks
The N-phenylbenzamide core is a foundational building block in organic synthesis, enabling the creation of a diverse range of more complex molecules, particularly heterocyclic compounds with significant biological activity. nih.govresearchgate.net Its structure allows for straightforward synthetic modifications, making it an ideal starting point for constructing libraries of novel compounds.
An efficient, atom-economical, one-pot, three-component reaction has been utilized to synthesize imidazole-based N-phenylbenzamide derivatives in high yields (80-85%) and short reaction times (2-4 hours). nih.govnih.gov This method involves reacting components like phthalic anhydride, substituted anilines, and 2,3-diaminomaleonitrile. nih.gov Similarly, N-(phenylcarbamoyl)benzamide compounds have been synthesized via the Schotten-Baumann method, reacting benzoyl chloride with N-phenylurea. Current time information in Bangalore, IN.ontosight.ai The synthesis of various N-phenylbenzamide derivatives, such as those targeting kinetoplastid parasites, has been achieved through multi-step processes starting from commercially available nitroanilines, which are reacted with nitrobenzoyl chlorides and subsequently reduced. Furthermore, the N-phenylbenzamide scaffold serves as a precursor for creating other heterocyclic systems; for instance, 2-amino-N-phenylbenzamides can be converted into 3-phenyl-1,2,3-benzotriazin-4(3H)-ones through diazotization and cyclization.
Scaffold for Enzyme Inhibition Studies
The tunable nature of the N-phenylbenzamide scaffold makes it an excellent platform for designing specific enzyme inhibitors, which are critical tools in drug discovery.
Dipeptidyl peptidase-IV (DPP-4) is a key drug target for the treatment of type 2 diabetes. This enzyme inactivates incretin (B1656795) hormones, which are responsible for enhancing insulin (B600854) release after a meal. By inhibiting DPP-4, the action of these hormones is prolonged, leading to better glycemic control. Research has established the N-substituted aminobenzamide scaffold as a valid framework for inhibiting the DPP-4 enzyme. In one study, computer-aided drug design was used to create a series of 69 novel compounds based on this scaffold. In vitro testing of these synthesized compounds against the DPP-4 enzyme revealed that ten of the derivatives exhibited higher activity than the reference compounds, with the most potent ones showing 38% inhibition at a 100 μM concentration. These findings confirm that the N-aminobenzamide structure is a promising starting point for the development of new DPP-4 inhibitors.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation. Their inhibition can lead to cell-cycle arrest and apoptosis in cancer cells, making them an important target for anticancer drug development. The benzamide (B126) group is a well-established zinc-binding group, capable of chelating the zinc ion at the active site of HDACs and interacting with surrounding amino acid residues. This interaction makes benzamide-containing molecules effective HDAC inhibitors. A novel series of HDAC inhibitors based on an L-phenylglycine scaffold, which incorporates a benzamide moiety, was designed and synthesized. Several of these new derivatives showed more potent HDAC inhibitory activity than the well-known inhibitor suberoylanilide hydroxamic acid (SAHA).
Scaffold for Antiviral Compound Design
The N-phenylbenzamide scaffold has been successfully employed in the discovery of novel antiviral agents, demonstrating its versatility in combating different types of viruses.
Enterovirus 71 (EV71) is a significant global health concern, causing diseases such as hand-foot-mouth disease and, in severe cases, fatal neurological complications in young children. oatext.com Currently, there are no approved antiviral drugs for EV71. oatext.com The N-phenylbenzamide scaffold has been identified as a novel and potent class of EV71 inhibitors. oatext.com Through antiviral screening, a series of N-phenylbenzamide derivatives were synthesized and evaluated. One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), was found to be particularly active against multiple strains of EV71, with IC₅₀ values in the low micromolar range (5.7 ± 0.8 to 12 ± 1.2 μM). oatext.com Notably, this compound exhibited significantly lower cytotoxicity compared to the reference antiviral pirodavir, making it a promising lead for further drug development. oatext.com Structure-activity relationship studies indicated that the amino group at the C3-position and substituents on the B-ring benzene (B151609) were important for antiviral activity. researchgate.net
Influenza A virus remains a persistent threat to public health, and the emergence of drug-resistant strains necessitates the development of new antiviral targets and inhibitors. The viral nucleoprotein (NP), a relatively conserved protein critical for viral replication and genome trafficking, has become an attractive target. Benzamide derivatives have been designed and evaluated as new inhibitors of the influenza A nucleoprotein. By modifying existing inhibitor structures, researchers developed di- and tri-substituted benzamide derivatives with improved efficacy. For instance, compound 34, a di-substituted derivative, showed IC₅₀ values of 1.78 μM and 0.52 μM against H3N2 and H1N1 strains, respectively. A tri-substituted derivative (compound 39) demonstrated even greater potency, with IC₅₀ values of 0.46 μM and 0.27 μM against the same strains, highlighting the potential of the benzamide scaffold in developing new anti-influenza drugs.
Scaffold for Anticancer Compound Design
The N-phenylbenzamide scaffold is a prominent feature in the design of novel anticancer agents, owing to its presence in successful kinase inhibitors and its ability to be incorporated into various heterocyclic structures known for their cytotoxic activities. nih.gov
Researchers have synthesized series of new imidazole-based N-phenylbenzamide derivatives and tested their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. rsc.orgnih.gov Several of these derivatives displayed good to moderate activity. nih.gov The most active compounds, 4e (with a para-methoxy group) and 4f (with a fluorine substitution), exhibited IC₅₀ values in the single-digit micromolar range. nih.gov For example, compound 4f showed IC₅₀ values of 7.5 μM, 9.3 μM, and 8.9 μM against A549, HeLa, and MCF-7 cells, respectively. nih.gov Computational docking studies suggested these active derivatives have a high affinity for the ABL1 kinase protein, a validated cancer target. nih.govnih.gov
Other research has focused on different modifications of the scaffold. N-(phenylcarbamoyl)benzamide was shown to have higher cytotoxic effects on HeLa cells compared to the standard drug hydroxyurea. Current time information in Bangalore, IN.ontosight.ai In another study, a series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives were designed as potential aromatase inhibitors for treating breast cancer. Furthermore, in silico studies have proposed that coupling phenylbenzamide derivatives to pyrimidine (B1678525) nucleosides could create potential anticancer candidates by targeting the heterogeneous ribonucleoprotein K (hnRNP K), which is overexpressed in several cancers.
Q & A
Q. What are the recommended synthetic routes for 3-amino-N-methyl-N-phenylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a 3-aminobenzoic acid derivative with N-methyl-N-phenylamine. A two-step approach is common:
Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or oxalyl chloride to convert 3-aminobenzoic acid to its acyl chloride.
Amidation : React the acyl chloride with N-methyl-N-phenylamine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
Optimization Tips :
- Use Design of Experiments (DoE) to test variables like solvent polarity, temperature (0–25°C), and stoichiometric ratios.
- Monitor reaction progress via TLC or HPLC to minimize side products like unreacted acyl chloride or hydrolysis byproducts.
Q. Which analytical techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular packing and hydrogen-bonding networks .
- Mass Spectrometry (HRMS/ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 255.12).
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental data (e.g., NMR vs. XRD)?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Strategies include:
- DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with XRD data to assess conformational flexibility .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking, H-bonds) influencing solid-state structures .
- NMR Chemical Shift Prediction : Use software like ACD/Labs or MestReNova to simulate solvent-dependent shifts and validate assignments .
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
- Pharmacophore Modeling : Identify critical functional groups (e.g., the amino group for H-bond donor activity) using tools like Schrödinger’s Phase .
- Enzyme Docking Studies : Target bacterial enzymes (e.g., acps-pptase) by aligning the benzamide core with active-site residues (AutoDock Vina, GOLD) .
- Metabolic Stability : Introduce trifluoromethyl groups to reduce oxidative degradation, as seen in analogs with improved pharmacokinetics .
Q. How should researchers address low yields in scaled-up syntheses?
- Continuous Flow Chemistry : Minimize side reactions via precise temperature/residence time control (e.g., microreactors for exothermic amidation steps) .
- Catalyst Screening : Test palladium or copper catalysts for Ullman-type couplings if traditional methods fail .
- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches.
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of acyl chloride fumes .
- First Aid : For skin contact, wash with soap/water; for ingestion, administer activated charcoal and seek medical attention .
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Analytical Monitoring : Track decomposition via HPLC-MS (e.g., hydrolyzed products at m/z 137.08 for benzoic acid) .
- Storage Recommendations : Store at –20°C in amber vials under argon to prevent oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
